N-(4-chlorobenzyl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetamide
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Overview
Description
N-(4-chlorobenzyl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetamide: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a 4-chlorobenzyl group, a tetrahydrofuran-2-ylcarbonyl group, and an acetamide group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is first prepared by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Tetrahydrofuran-2-ylcarbonyl Group: The piperazine intermediate is then reacted with tetrahydrofuran-2-carbonyl chloride in the presence of a base such as triethylamine to form the tetrahydrofuran-2-ylcarbonyl piperazine derivative.
Attachment of the 4-Chlorobenzyl Group: The tetrahydrofuran-2-ylcarbonyl piperazine derivative is then reacted with 4-chlorobenzyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products:
Oxidation: Oxidized derivatives of the tetrahydrofuran ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Substituted derivatives at the 4-chlorobenzyl group.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent.
- Studied for its pharmacokinetics and pharmacodynamics in preclinical models.
Industry:
- Used in the development of new materials with specific properties, such as polymers and coatings.
- Investigated for its potential use in agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to modulation of various biochemical pathways, resulting in the observed biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
N-(4-chlorobenzyl)-2-[4-(morpholin-4-ylcarbonyl)piperazin-1-yl]acetamide: Similar structure but with a morpholine ring instead of a tetrahydrofuran ring.
N-(4-chlorobenzyl)-2-[4-(pyrrolidin-2-ylcarbonyl)piperazin-1-yl]acetamide: Similar structure but with a pyrrolidine ring instead of a tetrahydrofuran ring.
Uniqueness:
- The presence of the tetrahydrofuran-2-ylcarbonyl group in N-(4-chlorobenzyl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetamide imparts unique chemical and biological properties compared to its analogs.
- The compound’s specific structural features may result in distinct interactions with molecular targets, leading to different biological activities and potential applications.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O3/c19-15-5-3-14(4-6-15)12-20-17(23)13-21-7-9-22(10-8-21)18(24)16-2-1-11-25-16/h3-6,16H,1-2,7-13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGNSDAFUIZIJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)CC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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